molecular formula C10H8Cl2N2O B1459391 1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-ol CAS No. 1594575-48-0

1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-ol

Cat. No. B1459391
CAS RN: 1594575-48-0
M. Wt: 243.09 g/mol
InChI Key: WAKAZPVMXMGMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

  • Appearance : 1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-ol appears as a colorless to yellow liquid .

Scientific Research Applications

Synthesis and Biological Activities

Pyrazole Derivatives as Pharmacophores : Pyrazole derivatives, including "1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-ol," are noted for their widespread biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and more. These derivatives are used extensively as synthons in organic synthesis, highlighting their importance in medicinal chemistry (Dar & Shamsuzzaman, 2015).

Applications in Heterocyclic and Dyes Synthesis : The chemistry of pyrazoline derivatives serves as a privileged scaffold in the synthesis of various classes of heterocyclic compounds and dyes. Their unique reactivity provides mild reaction conditions for the generation of versatile cynomethylene dyes from a wide range of precursors (Gomaa & Ali, 2020).

Recent Advances and Therapeutic Applications

Anticancer Applications : Pyrazoline derivatives have been synthesized and evaluated for their potential anticancer activities. The synthesis strategies aim to develop new anticancer agents that are more effective and have fewer side effects (Ray et al., 2022).

Therapeutic Patent Literature : A review of therapeutic patent literature from 2000 to 2011 sheds light on the applications of pyrazolines in various therapeutic areas, indicating the ongoing interest and research into pyrazoline derivatives for pharmaceutical applications (Shaaban, Mayhoub, & Farag, 2012).

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c11-9-2-1-7(3-10(9)12)5-14-6-8(15)4-13-14/h1-4,6,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKAZPVMXMGMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=N2)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Dichlorophenyl)methyl]pyrazol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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